9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Overview
Description
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a chemical compound that belongs to the class of imidazoisoindoles.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with muscarinic acetylcholine receptors (machrs) . mAChRs are ubiquitously expressed in the human body and play a crucial role in many physiological functions .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptors and induce changes in cellular signaling pathways .
Biochemical Pathways
If the compound interacts with machrs as suggested, it could potentially influence a variety of downstream effects, including modulation of neurotransmission, regulation of heart rate, and control of smooth muscle contraction .
Result of Action
If the compound acts on machrs, it could potentially modulate a variety of physiological processes, including neurotransmission, heart rate regulation, and smooth muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one can be achieved through several methods. One common approach involves the hydrazinolysis of 2-phenyl-2-(2-phthalimidoethyl)indan-1,3-dione, which leads to the formation of 1,2,3,9b-tetrahydro-9b-hydroxy-1-phenylpyrrolo[2,1-a]isoindol-5-one. This intermediate undergoes ring expansion and transannular cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or rhodium, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazoisoindole scaffold, which can exhibit different chemical and biological properties .
Scientific Research Applications
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a negative allosteric modulator of muscarinic acetylcholine receptors, particularly the M5 subtype.
Pharmacology: The compound’s ability to penetrate the central nervous system makes it a candidate for neurological research.
Chemical Biology: Its unique structure allows for the exploration of new chemical space in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 9b-(3-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-one
- 9b-(4-hydroxyphenyl)-1,2,5,9b-tetrahydro-3H-imidazo[2,1-a]isoindol-5-one
Uniqueness
Compared to similar compounds, 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is unique due to its selective binding to the M5 muscarinic acetylcholine receptor and its high central nervous system penetration . This specificity and penetration capability make it a valuable compound for neurological research.
Properties
IUPAC Name |
9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,18H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFFYAFXNGRHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388197 | |
Record name | 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6038-49-9 | |
Record name | 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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